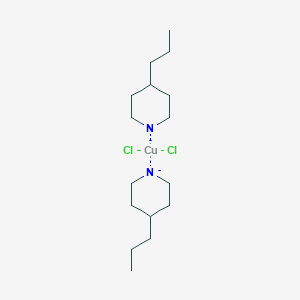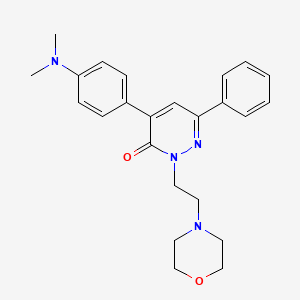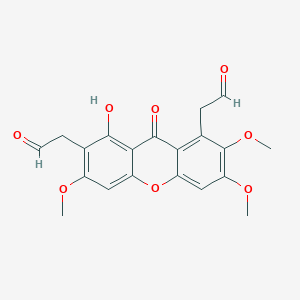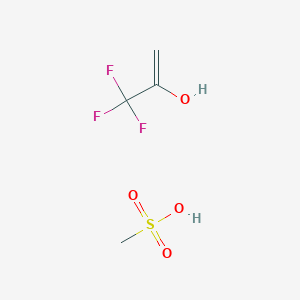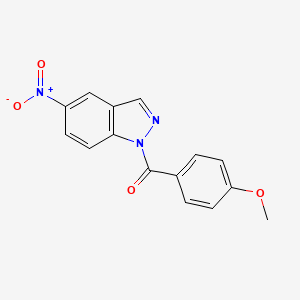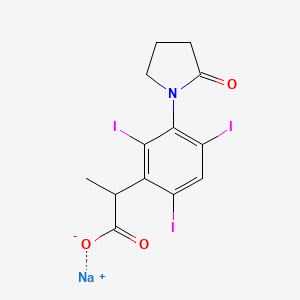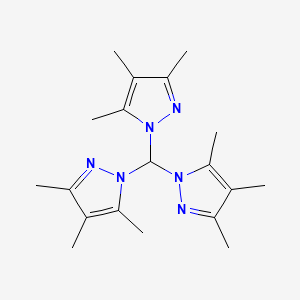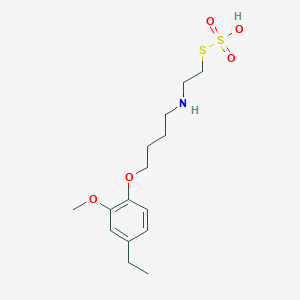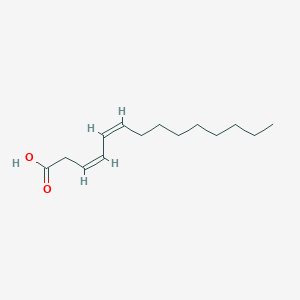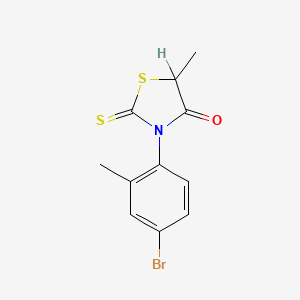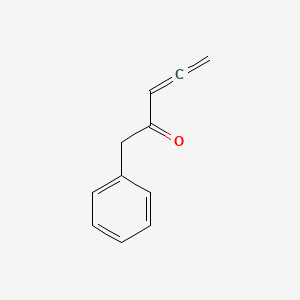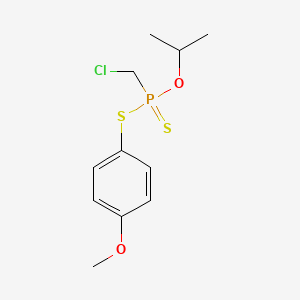
Phosphonodithioic acid, chloromethyl-, O-isopropyl S-(p-methoxyphenyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonodithioic acid, chloromethyl-, O-isopropyl S-(p-methoxyphenyl) ester is a chemical compound with the molecular formula C11H16ClO2PS2 and a molecular weight of 310.8 g/mol . This compound is known for its unique chemical structure, which includes a phosphonodithioic acid moiety, a chloromethyl group, and an ester linkage with O-isopropyl and S-(p-methoxyphenyl) groups.
Méthodes De Préparation
The synthesis of Phosphonodithioic acid, chloromethyl-, O-isopropyl S-(p-methoxyphenyl) ester involves several steps. One common method includes the reaction of chloromethylphosphonodithioic acid with isopropyl alcohol and p-methoxyphenyl thiol under controlled conditions . The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency .
Analyse Des Réactions Chimiques
Phosphonodithioic acid, chloromethyl-, O-isopropyl S-(p-methoxyphenyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or phosphine derivatives.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Phosphonodithioic acid, chloromethyl-, O-isopropyl S-(p-methoxyphenyl) ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonodithioate esters and related compounds.
Biology: This compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Mécanisme D'action
The mechanism of action of Phosphonodithioic acid, chloromethyl-, O-isopropyl S-(p-methoxyphenyl) ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to changes in cellular function. For example, it may inhibit enzymes involved in oxidative stress, thereby reducing cellular damage .
Comparaison Avec Des Composés Similaires
Phosphonodithioic acid, chloromethyl-, O-isopropyl S-(p-methoxyphenyl) ester can be compared with other similar compounds, such as:
- Phosphonodithioic acid, chloromethyl-, S-(p-fluorophenyl) O-isopropyl ester
- Phosphonodithioic acid, chloromethyl-, S-(p-chlorophenyl) O-isopropyl ester
- Phosphonodithioic acid, chloromethyl-, S-(p-tolyl) O-isopropyl ester
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and biological activities.
Propriétés
Numéro CAS |
23485-79-2 |
|---|---|
Formule moléculaire |
C11H16ClO2PS2 |
Poids moléculaire |
310.8 g/mol |
Nom IUPAC |
chloromethyl-(4-methoxyphenyl)sulfanyl-propan-2-yloxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C11H16ClO2PS2/c1-9(2)14-15(16,8-12)17-11-6-4-10(13-3)5-7-11/h4-7,9H,8H2,1-3H3 |
Clé InChI |
KNGSGKBPFQPTDE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OP(=S)(CCl)SC1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


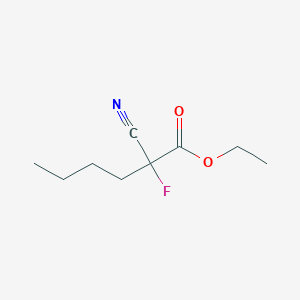
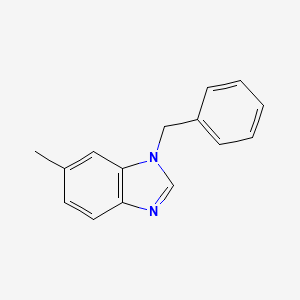
![1-[4-(4-Methylanilino)-3-nitrophenyl]ethan-1-one](/img/structure/B14706169.png)
